Imlunestrant tosylate belongs to the class of compounds known as selective estrogen receptor degraders. These compounds are characterized by their ability to selectively bind to estrogen receptors and promote their degradation, which is particularly beneficial in hormone-driven cancers. This compound is administered orally, making it convenient for patients .
The synthesis of Imlunestrant tosylate involves multiple steps that include the formation of key intermediates and the use of various reagents. While specific synthetic routes can vary, one reported method includes the following general steps:
Imlunestrant tosylate has a complex molecular structure characterized by multiple functional groups that contribute to its activity as a selective estrogen receptor degrader. The molecular formula can be represented as CHFNOS, indicating the presence of fluorine atoms, nitrogen, oxygen, and sulfur.
Imlunestrant tosylate undergoes several chemical reactions during its synthesis and mechanism of action:
The mechanism of action for Imlunestrant tosylate involves several key steps:
Clinical studies have demonstrated that Imlunestrant effectively decreases tumor size in patients with hormone-dependent breast cancer .
Imlunestrant tosylate is primarily used in clinical research focused on breast cancer treatment. Its applications include:
Imlunestrant tosylate (LY-3484356 tosylate) functions as a pure antagonist of Estrogen Receptor alpha by competitively binding to the ligand-binding domain of Estrogen Receptor alpha, thereby displacing endogenous estradiol. This binding induces a distinct conformational change that prevents co-activator recruitment (particularly members of the p160 family such as Nuclear Receptor Coactivator 3) while promoting co-repressor binding. Unlike selective estrogen receptor modulators which exhibit tissue-specific partial agonist activity, Imlunestrant tosylate demonstrates consistent antagonism across all tissues. Preclinical studies confirm its ability to suppress estradiol-dependent gene transcription in Estrogen Receptor alpha-positive breast cancer cell lines (MCF7, T47D) irrespective of Estrogen Receptor 1 mutation status, including common activating mutations (Y537N, Y537S, D538G) that confer resistance to conventional endocrine therapies [1] [3].
Table 1: Binding Affinity of Imlunestrant for Estrogen Receptor alpha Variants
| Receptor Type | Ki (nM) | Relative to Estradiol |
|---|---|---|
| Estrogen Receptor alpha Wild-Type | 0.12 | 1.5x |
| Estrogen Receptor alpha Y537S Mutant | 0.15 | 1.9x |
| Estrogen Receptor beta | 1.8 | 22.5x |
Source: Adapted from receptor-ligand competition assays [1]
The tosylate salt formulation enhances Imlunestrant's solubility and oral bioavailability without altering its core molecular interactions. Crystallographic analyses reveal that Imlunestrant binding induces severe distortion of Helix 12 within the Estrogen Receptor alpha ligand-binding domain. This displacement disrupts the activation function-2 surface, critical for co-regulator binding, and exposes hydrophobic degradation motifs. The compound facilitates ubiquitin-proteasomal degradation through the following sequential mechanisms:
This degradation efficacy persists in Estrogen Receptor 1-mutant models where misfolded mutants exhibit 2.3-fold higher baseline turnover than wild-type receptors. Imlunestrant accelerates this process, achieving mutant Estrogen Receptor alpha degradation at concentrations ≥200 nM [1].
Table 2: Estrogen Receptor alpha Degradation Efficiency in Preclinical Models
| Cell Line/Model | Estrogen Receptor 1 Status | DC50 (nM) | Maximum Degradation (%) |
|---|---|---|---|
| MCF7 | Wild-Type | 42 | 98 |
| T47D-Y537N | Y537N Mutant | 68 | 95 |
| ST941 PDX | D538G Mutant | 75 | 92 |
| HCC1428 | Wild-Type | 51 | 97 |
DC50 = Half-maximal degradation concentration; Source: In vitro Western blot analyses [1]
Imlunestrant exhibits high-affinity binding (Kd = 0.18 nM) and exceptionally slow dissociation kinetics (t1/2 > 8 hours) from the Estrogen Receptor alpha ligand-binding domain. This prolonged residence time results from:
Molecular dynamics simulations demonstrate that Imlunestrant-bound Estrogen Receptor alpha adopts a conformation resembling the unliganded receptor, with root-mean-square deviation of 1.2 Å versus 4.8 Å for estradiol-bound receptors. This conformation persists during 500-ns simulation trajectories, confirming complex stability [1].
Table 3: Kinetic Binding Parameters of Selective Estrogen Receptor Degraders
| Compound | Kon (M−1s−1) | Koff (s−1) | Residence Time (hours) |
|---|---|---|---|
| Imlunestrant | 2.1 × 106 | 1.8 × 10−5 | 15.4 |
| Fulvestrant | 1.5 × 106 | 4.2 × 10−5 | 6.6 |
| Elacestrant | 1.9 × 106 | 3.1 × 10−5 | 9.0 |
Source: Surface plasmon resonance studies using recombinant Estrogen Receptor alpha protein [1]
Imlunestrant tosylate fundamentally rewires Estrogen Receptor alpha transcriptional output by:
Transcriptomic profiling of Imlunestrant-treated breast cancer models reveals suppression of 92% of estradiol-regulated genes (including Progesterone Receptor, Growth Regulation by Estrogen in Breast Cancer 1, and Cyclin D1), with half-maximal inhibitory concentration values of 3–8 nM. Notably, 78% of genes dysregulated in Estrogen Receptor 1-mutant cells are normalized by Imlunestrant treatment, restoring estrogen-responsive gene expression patterns observed in wild-type cells [1] [3]. Phase 3 clinical data (EMBER-3 trial) confirm these molecular effects translate to significant progression-free survival improvement in Estrogen Receptor 1-mutant advanced breast cancer (hazard ratio = 0.62 versus standard endocrine therapy), validating the compound's ability to overcome mutation-mediated transcriptional hyperactivity [5].
Table 4: Transcriptional Modulation of Estrogen Receptor alpha Target Genes
| Gene | Function | Fold Change (vs. Estradiol) | Fold Suppression by Imlunestrant |
|---|---|---|---|
| Progesterone Receptor | Progesterone response | +24.8 | 0.2 |
| Growth Regulation by Estrogen in Breast Cancer 1 | Proliferation promoter | +18.3 | 0.3 |
| Cyclin D1 | Cell cycle regulator | +12.6 | 0.4 |
| Trefoil Factor 1 | Metastasis factor | +9.7 | 0.3 |
| B-Cell Lymphoma 2 | Anti-apoptotic factor | +7.2 | 0.6 |
Source: RNA sequencing in MCF7 cells treated with 10 nM estradiol ± 100 nM Imlunestrant [1] [3]
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1